methanone CAS No. 1326820-96-5](/img/structure/B2728488.png)
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is attached to a 3-chlorophenyl group and a morpholin-4-yl)methanone group. The presence of these functional groups could potentially give the compound various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the phenyl ring, and the morpholine ring are all planar, which could influence the compound’s interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the phenyl ring could be substituted with another group. Additionally, the compound could potentially participate in reactions involving the carbonyl group in the morpholin-4-yl)methanone .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the potentially ionizable nitrogen atoms in the triazole and morpholine rings could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds structurally related to "1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone". For instance, the synthesis, crystal structure, and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone demonstrate the compound's potential in inhibiting cancer cell line proliferation (Zhi-hua Tang & W. Fu, 2018). Similarly, the development and evaluation of Re(i) di- and tricarbonyl complexes with tertiary phosphine ligands provide insights into the coordination chemistry and potential therapeutic applications of related compounds (Verity Lindy Gantsho et al., 2019).
Biological Evaluation and Pharmaceutical Potential
Compounds with the morpholino and triazole motifs have been explored for their biological and pharmaceutical properties. For example, the synthesis and biological evaluation of various triazole derivatives, including antimicrobial and anticancer activities, highlight the versatility of these compounds in developing new therapies (H. Bektaş et al., 2007). Additionally, the creation of morpholine conjugated benzophenone analogues and their antagonistic role against neoplastic development showcases the potential of these compounds in cancer treatment (M. Al‐Ghorbani et al., 2017).
Antioxidant Properties
Research into the antioxidant properties of related compounds, such as the synthesis and antioxidant activities of diphenylmethane derivative bromophenols, reveals the potential of these molecules in protecting against oxidative stress, which is relevant in various diseases and aging (H. T. Balaydın et al., 2010).
Material Science and Nanotechnology
The utilization of hetero-bicyclic compounds for the synthesis and characterization of nanoparticles, as demonstrated in the preparation of Zn nanoparticles using a hetero-bicyclic compound, indicates the role of these molecules in material science and nanotechnology (V. Pushpanathan & D. S. Kumar, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMXMDBOXTMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

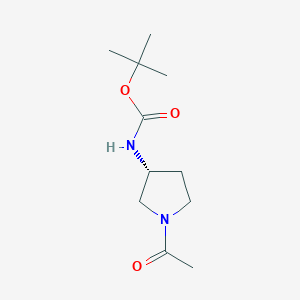
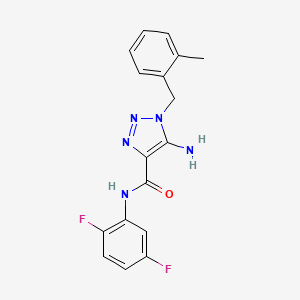
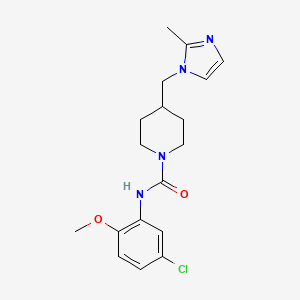
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)
![5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2728413.png)
![3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole](/img/structure/B2728414.png)
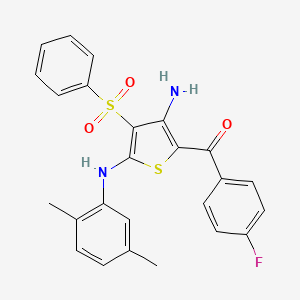
![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)
![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)
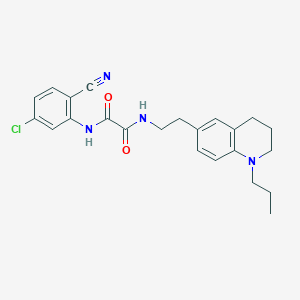
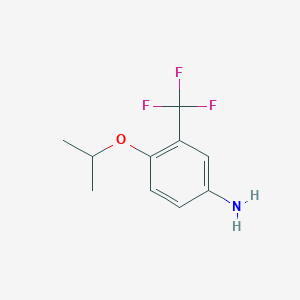

![1-(3-methoxypropyl)-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2728427.png)